![molecular formula C7H7BrClNO B2783261 3-(2-Bromoethoxy)-5-chloropyridine CAS No. 1018974-74-7](/img/structure/B2783261.png)
3-(2-Bromoethoxy)-5-chloropyridine
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Overview
Description
“3-(2-Bromoethoxy)-5-chloropyridine” is likely a halogenated organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The “3-(2-Bromoethoxy)” part suggests that a bromoethoxy group is attached to the 3rd position of the pyridine ring .
Synthesis Analysis
While specific synthesis methods for “3-(2-Bromoethoxy)-5-chloropyridine” are not available, similar compounds are often synthesized through nucleophilic substitution reactions . For instance, bromomethyl cyclopropane can be synthesized via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .Chemical Reactions Analysis
The reactivity of “3-(2-Bromoethoxy)-5-chloropyridine” would likely be influenced by the presence of the bromoethoxy and chloro groups, which are good leaving groups. This could make it a candidate for further nucleophilic substitution reactions .Scientific Research Applications
Synthesis of Chalcone Derivatives
“3-(2-Bromoethoxy)-5-chloropyridine” can be used in the synthesis of chalcone derivatives . Chalcones are natural organic compounds, widely found in plants, with applications in a variety of scientific domains . They have shown promise in pharmaceutical applications due to their privileged structures .
Inhibitor of α-Glucosidase
Some chalcone derivatives synthesized using “3-(2-Bromoethoxy)-5-chloropyridine” have shown inhibitory activity on α-glucosidase . This enzyme plays a crucial role in carbohydrate metabolism, and its inhibitors are used in the treatment of diabetes .
Promoter of α-Glucosidase
Interestingly, while some chalcone derivatives inhibit α-glucosidase, others synthesized using “3-(2-Bromoethoxy)-5-chloropyridine” have been found to increase the activity of α-glucosidase . This suggests potential applications in regulating carbohydrate metabolism .
Crystal Structure Analysis
The crystalline structures of compounds synthesized using “3-(2-Bromoethoxy)-5-chloropyridine” can be characterized by X-ray crystal diffraction . This can provide valuable insights into the properties and potential applications of these compounds .
Pharmaceutical Applications
Chalcone derivatives synthesized using “3-(2-Bromoethoxy)-5-chloropyridine” may display anti-diabetes, anti-cancer, anti-malarial, anti-bacterial, anti-viral, anti-HIV, or anti-inflammatory activity . The specific activity depends on the structural features, like planarity, electronic delocalization, and substitution pattern on the aromatic rings .
Chemical Manufacturing
“3-(2-Bromoethoxy)-5-chloropyridine” can be used in the manufacture of dyes . Chalcones, which can be synthesized using this compound, have applications in the manufacture of dyes .
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of bioactive compounds and as reagents for selective alkylation .
Mode of Action
Bromoethoxy groups are often used in organic synthesis due to their ability to act as leaving groups, facilitating nucleophilic substitution reactions . This suggests that 3-(2-Bromoethoxy)-5-chloropyridine may interact with its targets through a similar mechanism.
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of bioactive compounds, suggesting they may interact with various biochemical pathways .
Pharmacokinetics
The bromoethoxy group in the compound may influence its pharmacokinetic properties, potentially affecting its absorption and distribution within the body .
Result of Action
Similar compounds have been used in the synthesis of bioactive compounds, suggesting that they may have significant molecular and cellular effects .
Action Environment
The action, efficacy, and stability of 3-(2-Bromoethoxy)-5-chloropyridine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s reactivity. Additionally, temperature and solvent conditions can also influence the compound’s stability and reactivity .
properties
IUPAC Name |
3-(2-bromoethoxy)-5-chloropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO/c8-1-2-11-7-3-6(9)4-10-5-7/h3-5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVWYTOVXLIRDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)OCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromoethoxy)-5-chloropyridine |
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